molecular formula C12H15N3OS B2386103 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 259154-01-3

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2386103
CAS No.: 259154-01-3
M. Wt: 249.33
InChI Key: HUMGDSMVFUPLEV-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a furan ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isothiocyanate with 2-furyl hydrazine to form the intermediate, which then undergoes cyclization to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a variety of functional groups onto the furan or triazole rings.

Scientific Research Applications

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyclohexyl-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A structurally similar compound with a different oxidation state.

    2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Another related compound with an acetamide group.

Uniqueness

4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a furan ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMGDSMVFUPLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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